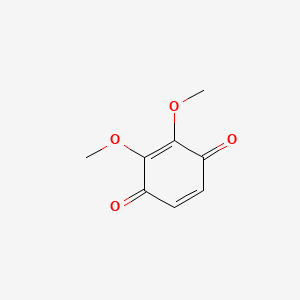

2,3-Dimethoxy-1,4-benzoquinone

Overview

Description

2,3-Dimethoxy-1,4-benzoquinone is a chemical compound with the molecular weight of 168.15 . It is a pale-yellow to yellow-brown solid . It is a member of the quinone family, which includes compounds such as anthraquinone and hydroquinone.

Synthesis Analysis

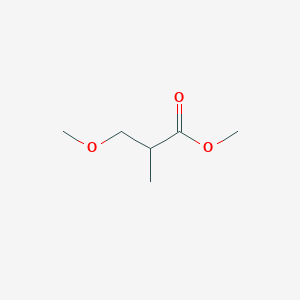

The synthesis of this compound involves a reaction sequence starting from the commercially available 3,4,5-trimethoxytoluene via bromination, methoxylation, and oxidation reactions . An 80% overall yield was demonstrated on a multi-gram scale .Molecular Structure Analysis

The molecular structure of this compound is characterized by a saturated (C6) ring that contains two oxygen atoms that are bonded to carbonyls .Chemical Reactions Analysis

This compound is a redox-active compound . It is known to act as a mobile mediator for electron transfer between redox enzymes in the electron transport chain of mitochondria and bacterial respiratory systems .Physical and Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid . It is stored at room temperature .Scientific Research Applications

Antibacterial Activity

2,3-Dimethoxy-1,4-benzoquinone derivatives exhibit significant antibacterial activity. Lana et al. (2006) explored the antibacterial properties of these derivatives, finding that some compounds effectively inhibit the growth of gram-positive bacteria like Staphylococcus aureus and Streptococcus pyogenes, which are responsible for conditions like food poisoning and rheumatic fever (Lana, Carazza, & Takahashi, 2006).

Anti-Adipogenic Effects

This compound is also known for its anti-adipogenic effects. Son et al. (2018) reported that this compound plays a role in reducing the expression of various adipogenic transcription factors. Their research indicates potential applications in treating obesity, as the compound significantly reduced adipocyte differentiation (Son, Jang, Jung, Ahn, & Ha, 2018).

Synthesis Methods

Guo Xiu-chun (2006) developed a method for synthesizing 2,3-Dimethoxy-5-methyl-1,4-benzoquinone through indirect electro-oxidation. This approach highlights a synthetic method with high product purity and minimal environmental pollution (Guo Xiu-chun, 2006).

Antimicrobial Properties

The antimicrobial activities of this compound and its analogues against food-borne bacteria were studied by Park et al. (2014). They found that these compounds exhibited significant antimicrobial activity against bacteria like Staphylococcus intermedius and Listeria monocytogenes, suggesting their utility in food preservation (Park, Shim, & Lee, 2014).

Potential in Energy Storage

Yao et al. (2010) investigated the use of 2,5-dimethoxy-1,4-benzoquinone (a related compound) in rechargeable lithium batteries. They discovered that this compound offers a high discharge capacity and fair cycle-life performance, making it a promising material for energy storage applications (Yao, Senoh, Yamazaki, Siroma, Sakai, & Yasuda, 2010).

Disease Resistance in Plants

Ueno and Yoshikiyo (2014) studied the effect of 2,6-dimethoxy-1,4-benzoquinone on rice resistance to the fungus Magnaporthe oryzae. They found that pretreating rice with this compound significantly inhibited blast lesion formation, indicating its potential in enhancing plant disease resistance (Ueno & Yoshikiyo, 2014).

Mechanism of Action

Target of Action

2,3-Dimethoxy-1,4-benzoquinone is a synthetic analogue of ubiquinone, also known as Coenzyme Q10 . Ubiquinone is a vital cell antioxidant and an essential component of the Electron Transport Chain (ETC) found in all cellular membranes . The primary targets of this compound are therefore the components of the ETC, particularly complex III .

Mode of Action

This compound interacts with its targets by transferring electrons directly to complex III of the mitochondrial ETC . This action bypasses any upstream damage to the ETC, thereby restoring cellular energy (ATP) generation . The antioxidant function of this compound is critically dependent on two-electron reduction to idebenol without the creation of unstable intermediates .

Biochemical Pathways

This compound affects the biochemical pathways involved in oxidative phosphorylation and electron transport processes . By interacting with the ETC, it increases ATP production required for mitochondrial function, reduces free radicals, inhibits lipid peroxidation, and consequently protects the lipid membrane and mitochondria from oxidative damage .

Pharmacokinetics

The pharmacokinetic properties of this compound are similar to those of its analogue, ubiquinone . Over 99% of parent idebenone is metabolized, indicating a high first-pass effect . The Cmax and AUC0−t values for parent idebenone and its metabolites increase in a dose-proportional manner . There is virtually no accumulation of parent drug or metabolites following multiple dosing .

Result of Action

The molecular and cellular effects of this compound’s action include the reduction of oxidative damage and improvement of ATP production . This results in enhanced mitochondrial function and cytoprotection . In addition, this compound has been reported to exhibit various biological properties including anti-inflammatory, antitumor, and antibacterial activities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the presence of food can increase the exposure to parent idebenone . Furthermore, the compound’s action can be affected by the presence of other reactive oxygen species (ROS)-dependent signal systems in a cell . As NQO1 is an inducible enzyme regulated by oxidative stress and the nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway, optimizing NQO1 expression in appropriate cell types within a specific disease context may be key to delivering on this compound’s therapeutic potential .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

2,3-Dimethoxy-1,4-benzoquinone is known to interact with various enzymes, proteins, and other biomolecules. As a quinone, it can participate in redox reactions, acting as an electron carrier . This property allows it to interact with various enzymes involved in electron transport chains, such as those found in mitochondria .

Cellular Effects

The effects of this compound on cells are diverse and depend on the specific cellular context. For instance, it has been reported to have antioxidant properties, which can influence cell function by protecting against oxidative stress . It can also influence cell signaling pathways, gene expression, and cellular metabolism, although the specifics of these effects can vary widely .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. Its ability to participate in redox reactions allows it to interact with biomolecules in a way that can influence enzyme activity, either through inhibition or activation . It can also bind to biomolecules, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, it has been reported to have a stable activity over time in certain conditions . Its effects on cellular function can vary, potentially due to factors such as degradation or changes in the cellular environment .

Dosage Effects in Animal Models

The effects of this compound can vary with dosage in animal models. For instance, it has been reported to have beneficial effects at certain dosages, while potentially causing toxic or adverse effects at higher doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. As a quinone, it can participate in electron transport chains, interacting with various enzymes and cofactors . It can also influence metabolic flux or metabolite levels, although the specifics of these effects can vary .

Transport and Distribution

Within cells and tissues, this compound can be transported and distributed in various ways. For instance, it can interact with transporters or binding proteins, which can influence its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can influence its activity or function. For instance, as a lipid-soluble molecule, it is likely to be found in the hydrophobic domain of the phospholipid bilayer of cellular membranes . This localization can influence its interactions with other biomolecules and its overall function .

Properties

IUPAC Name |

2,3-dimethoxycyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-11-7-5(9)3-4-6(10)8(7)12-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NADHCXOXVRHBHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=O)C=CC1=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70185095 | |

| Record name | 2,3-Dimethoxy-p-benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3117-02-0 | |

| Record name | 2,3-Dimethoxy-2,5-cyclohexadiene-1,4-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3117-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethoxy-p-benzoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003117020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3117-02-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56335 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dimethoxy-p-benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethoxy-p-benzoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.536 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIMETHOXY-P-BENZOQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JLV5JC86MZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

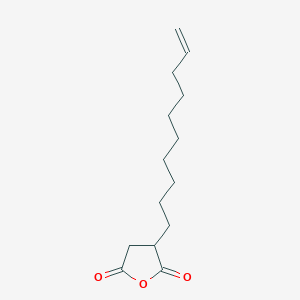

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethanol, 2-[(6-amino-2-naphthalenyl)sulfonyl]-](/img/structure/B1581832.png)

![2'-anilino-6'-[ethyl(3-methylbutyl)amino]-3'-methylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B1581849.png)